molecular formula C24H35N3O5 B12104743 1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate

1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate

Cat. No.: B12104743
M. Wt: 445.6 g/mol
InChI Key: KGZNWUAFDKEFFW-UHFFFAOYSA-N
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Description

1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Naphthyridine Moiety: This can be achieved through a series of reactions, including condensation and cyclization, to form the naphthyridine ring system.

    Functional Group Modifications: The tert-butyl and methyl groups are introduced through alkylation reactions, while the dimethylpropanoyl group is added via acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NaOH, NH₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used to study biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate: shares structural similarities with other pyrrolidine and naphthyridine derivatives.

    Naphthyridine Derivatives: These compounds are known for their biological activities and are used in various medicinal applications.

    Pyrrolidine Derivatives: These compounds are widely studied for their pharmacological properties and synthetic utility.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O5/c1-23(2,3)21(29)27-10-8-9-15-11-16(12-25-19(15)27)17-13-26(14-18(17)20(28)31-7)22(30)32-24(4,5)6/h11-12,17-18H,8-10,13-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZNWUAFDKEFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C3CN(CC3C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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